(R)-tert-butyl 3-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

Chiral purity Enantiomeric differentiation Procurement integrity

(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS 1380917-77-0) is a chiral piperidine-based building block featuring a Boc-protected 3-aminopiperidine scaffold linked via a secondary amine to a 2-chloropyrimidine ring. This compound serves as a key intermediate in the synthesis of JAK kinase inhibitors, as evidenced by its inclusion in patent families such as US9034311B2 and EP2554544A1.

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
Cat. No. B8021700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 3-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
Molecular FormulaC14H21ClN4O2
Molecular Weight312.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)17-11-6-7-16-12(15)18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18)/t10-/m1/s1
InChIKeyXEXLWJLNAAYBLU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-tert-Butyl 3-((2-Chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: Chiral Building Block with Defined Stereochemistry


(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS 1380917-77-0) is a chiral piperidine-based building block featuring a Boc-protected 3-aminopiperidine scaffold linked via a secondary amine to a 2-chloropyrimidine ring . This compound serves as a key intermediate in the synthesis of JAK kinase inhibitors, as evidenced by its inclusion in patent families such as US9034311B2 and EP2554544A1 [1]. The (R) absolute configuration at the piperidine 3-position, confirmed by the InChI Key XEXLWJLNAAYBLU-SNVBAGLBSA-N, distinguishes it from its (S)-enantiomer (InChI Key XEXLWJLNAAYBLU-JTQLQIEISA-N) and the achiral racemate (CAS 945895-44-3) . Commercial purity is typically specified at ≥98% (NLT 98%) .

Why Generic Substitution of (R)-tert-Butyl 3-((2-Chloropyrimidin-4-yl)amino)piperidine-1-carboxylate Compromises Reproducibility


The commonly encountered CAS 1380917-77-0 is ambiguously assigned across commercial sources: Fluorochem lists this CAS for the (S)-enantiomer (InChI Key XEXLWJLNAAYBLU-JTQLQIEISA-N), while BOC Sciences assigns it to the (R)-enantiomer (InChI Key XEXLWJLNAAYBLU-SNVBAGLBSA-N) . The achiral racemate carries a separate CAS (945895-44-3) but shares identical molecular formula and weight, making visual or cursory analytical differentiation impossible . Regioisomeric analogs such as tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS 945895-42-1) differ only in the piperidine attachment point (3- vs. 4-amino), yet produce divergent spatial vectors in downstream target engagement . Unqualified lot substitution therefore risks introducing the wrong enantiomer, racemic contamination, or a regioisomer, each of which can nullify structure-activity relationships in chiral drug discovery programs.

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-((2-Chloropyrimidin-4-yl)amino)piperidine-1-carboxylate Relative to Analogs


Stereochemical Identity: InChI Key Discrimination Between (R)- and (S)-Enantiomers Sharing the Same CAS

The (R)-enantiomer of the target compound carries the unique InChI Key XEXLWJLNAAYBLU-SNVBAGLBSA-N, while the (S)-enantiomer, sold under the identical CAS 1380917-77-0 by multiple vendors, has InChI Key XEXLWJLNAAYBLU-JTQLQIEISA-N . The racemic mixture is registered under a distinct CAS (945895-44-3) but shares the same molecular formula (C₁₄H₂₁ClN₄O₂) and molecular weight (312.80 g/mol) . The target compound contains one defined asymmetric atom (stereocenter count = 1) with (R) absolute configuration, directly impacting the three-dimensional presentation of the 2-chloropyrimidine moiety in subsequent coupling reactions .

Chiral purity Enantiomeric differentiation Procurement integrity

Regiochemical Differentiation: 3-Amino vs. 4-Amino Piperidine Substitution Pattern

The target compound bears the 2-chloropyrimidin-4-yl amino substituent at the piperidine 3-position (CAS 1380917-77-0), whereas the common regioisomer tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS 945895-42-1) places the identical substituent at the 4-position . This positional shift alters the dihedral angle between the piperidine and pyrimidine rings and modifies the trajectory of the Boc-protected nitrogen relative to the pyrimidine C-2 chlorine, which serves as the reactive handle for downstream Suzuki or SNAr coupling . In kinase inhibitor pharmacophores, the 3-amino orientation places the piperidine nitrogen in a distinct vector relative to the hinge-binding pyrimidine compared to the 4-amino isomer, affecting ATP-pocket complementarity [1].

Regioselectivity Scaffold geometry Kinase inhibitor design

Synthetic Yield Benchmarking: (R)-3-Boc-Aminopiperidine Enantiomer Yields in Chiral Intermediate Preparation

In the palladium-catalyzed synthesis of enantiomerically pure 3-Boc-aminopiperidine — the direct precursor to the target compound — the (R)-enantiomer is obtained in yields up to 74%, whereas the (S)-enantiomer achieves yields up to 84% under comparable conditions . For the subsequent SNAr coupling with 2,4-dichloropyrimidine, the (S)-configured substrate yields the corresponding (S)-tert-butyl 1-(2-chloropyrimidin-4-yl)piperidin-3-ylcarbamate in 81% yield after 18 h reaction in ethanol with triethylamine [1]. Yield differentials between enantiomers in the precursor step reflect intrinsic differences in chiral recognition during catalytic asymmetric synthesis and may impact the cost and availability of the final (R)-configured building block.

Enantioselective synthesis Process chemistry Chiral amine yield

Physicochemical Property Differentiation: LogP and Boiling Point vs. Regioisomeric Analogs

The (R)-enantiomer of the target compound exhibits a predicted LogP of 2.41 (XLogP3: 2.9 from PubChem computed data) , a predicted density of 1.261 ± 0.06 g/cm³, and a predicted boiling point of 478.4 ± 35.0 °C . The topological polar surface area (TPSA) is 67.4 Ų, with 4 hydrogen bond acceptors and 1 hydrogen bond donor, placing it within favorable drug-like chemical space for fragment elaboration . The (S)-enantiomer shares identical predicted values (LogP, density, boiling point) due to its enantiomeric relationship, but the racemate (CAS 945895-44-3) may exhibit altered melting behavior and chromatographic retention compared to the enantiopure (R) form, providing an analytical handle for lot verification via chiral HPLC .

Lipophilicity Chromatographic behavior Physical characterization

Patent-Grounded Application: JAK Kinase Inhibitor Intermediate with Documented Industrial Relevance

The (R)-configured target compound is explicitly listed as a synthetic intermediate in the patent family covering pyridin-2(1H)-one derivatives as JAK kinase inhibitors (US9034311B2, EP2554544A1, AU2012292276-A1, CA2839805-A1), with a priority date of August 1, 2011 [1]. This patent family describes compounds inhibiting JAK1, JAK2, JAK3, and TYK2 for inflammatory and autoimmune indications. The target compound provides the chiral 3-aminopiperidine scaffold with a C-2 chlorine handle for further elaboration via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, enabling modular access to diverse JAK inhibitor chemotypes . By contrast, the racemic variant (CAS 945895-44-3) lacks the stereochemical definition required for enantioselective structure-activity relationship studies in this chemotype series.

JAK inhibitor Patent intermediate Industrial applicability

Recommended Application Scenarios for (R)-tert-Butyl 3-((2-Chloropyrimidin-4-yl)amino)piperidine-1-carboxylate Based on Quantitative Evidence


Enantioselective Synthesis of JAK Kinase Inhibitor Candidates Requiring Defined (R)-Configuration at the Piperidine 3-Position

This compound is the preferred building block for medicinal chemistry programs targeting JAK1, JAK2, JAK3, or TYK2 that require a chiral (R)-3-aminopiperidine-pyrimidine scaffold. The (R) stereochemistry is pre-installed, eliminating the need for chiral separation post-coupling. The C-2 chlorine serves as a reactive handle for Suzuki, Buchwald-Hartwig, or SNAr diversification. Patent family US9034311B2-EP2554544A1 [1] validates this exact intermediate in the synthesis of pyridin-2(1H)-one JAK inhibitors, ensuring literature precedent for downstream transformations. The TPSA of 67.4 Ų and LogP of 2.4-2.9 predict favorable permeability for cell-based assays when the Boc group is subsequently removed.

Chiral Fragment Elaboration in Structure-Guided Kinase Drug Design Using 2,4-Diaminopyrimidine Hinge-Binders

For fragment-based drug discovery (FBDD) programs employing 2,4-diaminopyrimidine hinge-binding motifs, the (R)-enantiomer provides a defined exit vector from the pyrimidine C-4 position into the ribose pocket or solvent channel. The 3-amino substitution pattern (vs. the 4-amino regioisomer CAS 945895-42-1) orients the N-Boc-piperidine toward distinct regions of the ATP pocket, as demonstrated in kinase co-crystal structures of related 3-aminopiperidine-pyrimidines. Researchers must specify the (R)-enantiomer by InChI Key (XEXLWJLNAAYBLU-SNVBAGLBSA-N) rather than CAS alone to avoid procurement of the (S)-enantiomer, which shares CAS 1380917-77-0 in multiple commercial databases .

Process Chemistry Scale-Up for GMP Intermediate Production with Chiral Purity Control

For process R&D groups scaling the synthesis of chiral kinase inhibitors, the lower synthetic yield of the (R)-Boc-aminopiperidine precursor (74% vs. 84% for the (S)-enantiomer) necessitates careful cost-of-goods analysis and supplier qualification. Quality control on incoming lots must include chiral HPLC or polarimetry to verify enantiomeric excess, as the racemate (CAS 945895-44-3) is visually and spectroscopically identical by 1H NMR and MS. The predicted boiling point (478.4 °C) and density (1.261 g/cm³) inform vacuum distillation and bulk handling parameters. The Boc protecting group enables orthogonal deprotection under acidic conditions (TFA or HCl) after the chloropyrimidine has been further functionalized.

Combinatorial Library Synthesis for Enantiopure Kinase Inhibitor Screening Collections

In parallel synthesis of enantiopure compound libraries, the (R)-enantiomer serves as a single-enantiomer input for diversity-oriented synthesis. The chloropyrimidine moiety undergoes regioselective SNAr at C-4 with amines under mild conditions (EtOH, Et₃N, rt, 18 h), as demonstrated for the analogous (S)-enantiomer which achieved 81% yield [2]. This enables high-throughput amination without racemization of the piperidine stereocenter. The racemate (CAS 945895-44-3) is unsuitable for such libraries, as it would generate diastereomeric mixtures upon coupling with chiral amines, complicating biological interpretation.

Quote Request

Request a Quote for (R)-tert-butyl 3-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.